molecular formula C9H8FNO4 B2842404 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid CAS No. 1184494-06-1

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid

Cat. No.: B2842404
CAS No.: 1184494-06-1
M. Wt: 213.164
InChI Key: QWOYHGMHRZPAJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.16 g/mol It is characterized by the presence of a fluorine atom at the 4-position and a methoxycarbonylamino group at the 3-position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid typically involves the following steps:

    Nitration: The starting material, 4-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder or tin chloride.

    Carbamoylation: The amino group is reacted with methyl chloroformate to form the methoxycarbonylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The methoxycarbonylamino group can be hydrolyzed to form the corresponding amine and carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are used for substitution reactions.

    Hydrolysis: Acidic or basic conditions are employed for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Hydrolysis: The major products are the corresponding amine and carboxylic acid.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-aminobenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain synthetic applications.

    3-[(Methoxycarbonyl)amino]benzoic acid: Lacks the fluorine atom, which can affect its reactivity and biological activity.

    4-Fluorobenzoic acid: Lacks both the amino and methoxycarbonyl groups, limiting its use in more complex syntheses.

Uniqueness

4-Fluoro-3-[(methoxycarbonyl)amino]benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonylamino group

Properties

IUPAC Name

4-fluoro-3-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-15-9(14)11-7-4-5(8(12)13)2-3-6(7)10/h2-4H,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOYHGMHRZPAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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